4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde
Description
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a pyrimidine ring substituted with a cyclopropyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6. The pyrimidine moiety is linked to the benzaldehyde via an ether oxygen at position 2 (Figure 1). This compound is of significant interest in medicinal chemistry and agrochemical research due to its structural complexity and the synergistic effects of its substituents.
The compound’s synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the benzaldehyde group onto the pyrimidine scaffold, followed by functionalization of the pyrimidine ring with cyclopropyl and -CF₃ groups under transition metal-catalyzed conditions. Its applications are hypothesized to include kinase inhibition or herbicide development, though specific biological data remain proprietary.
Properties
IUPAC Name |
4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)13-7-12(10-3-4-10)19-14(20-13)22-11-5-1-9(8-21)2-6-11/h1-2,5-8,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQMELIGAJBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OC3=CC=C(C=C3)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
Attachment of the Benzaldehyde Group: The benzaldehyde moiety is introduced via an etherification reaction, where the hydroxyl group of the benzaldehyde reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid.
Reduction: 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. Its structural features allow for modifications that enhance the efficacy of drug candidates.
Example Case Studies:
- Poly(ADP-ribose) Polymerase Inhibitors : Research has shown that compounds derived from benzaldehyde intermediates, including this compound, can inhibit the activity of poly(ADP-ribose) polymerase, a target in cancer therapy. These inhibitors have been synthesized through various reactions involving this compound as a precursor .
Anticancer Activity
The trifluoromethyl group present in the compound is known to enhance the biological activity of drugs. Studies have indicated that derivatives of this compound exhibit promising anticancer properties by interfering with cellular pathways involved in tumor growth.
Relevant Findings:
- A recent study highlighted that modifications to the pyrimidine structure can lead to increased potency against specific cancer cell lines, suggesting a pathway for developing novel anticancer agents .
The compound has been explored for its potential interactions with various biological targets. The incorporation of the cyclopropyl and trifluoromethyl groups enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological evaluation.
Mechanistic Insights:
Research indicates that compounds containing similar structural motifs can modulate enzyme activity or receptor binding, which is critical for therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The para -benzaldehyde substitution in the target compound contrasts with the meta position in 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde, which may alter electronic conjugation and intermolecular interactions.
- Compared to 4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, the target compound’s aldehyde and ether groups differ markedly from the amine and nitro functionalities, suggesting divergent reactivity and applications.
Physicochemical Properties
- Lipophilicity : The -CF₃ group in the target compound increases logP compared to the methoxy-nitro analog, favoring membrane permeability.
- Electron Effects : The cyclopropyl group (mild electron-donating) and -CF₃ (strong electron-withdrawing) create a polarized pyrimidine ring, whereas the nitro group in the methoxy-nitro analog introduces extreme electron deficiency.
- Solubility : The aldehyde group may reduce aqueous solubility relative to the amine-containing analog, which could form salts.
Biological Activity
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor activity, enzyme inhibition, and potential therapeutic applications, supported by data from various studies.
- Molecular Formula : C15H11F3N2O2
- Molecular Weight : 308.26 g/mol
- CAS Number : 861412-92-2
Antitumor Activity
Recent studies have indicated that compounds containing the trifluoromethyl group, such as this compound, may exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Growth : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. One study reported IC50 values in the nanomolar range against specific tumor types, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes involved in cancer progression:
- PLK4 Inhibition : It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation. Compounds with similar structures demonstrated strong inhibitory activity, suggesting that this compound may possess similar characteristics .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Cell Cycle Arrest : By inhibiting PLK4, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Studies suggest that it could trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Clinical Trials : A related compound was tested in a clinical trial for patients with BRAFV600-mutant melanoma, demonstrating promising results in tumor reduction and overall survival rates .
- Preclinical Models : Animal models have shown that administration of similar pyrimidine derivatives resulted in significant tumor size reduction compared to controls, reinforcing the potential therapeutic value of this compound .
Data Summary Table
| Activity Type | IC50 Values (nM) | Notes |
|---|---|---|
| PLK4 Inhibition | <10 | Strong inhibitor in preclinical studies |
| Antiproliferative | 5 - 100 | Effective against various cancer cell lines |
| Apoptosis Induction | N/A | Induces programmed cell death |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidine activation | DMF, K₂CO₃, 90°C | 68% | |
| Coupling | 4-hydroxybenzaldehyde, Cs₂CO₃, DMSO | 72% |
Advanced: How can regioselectivity challenges during cyclopropane ring introduction on the pyrimidine core be addressed?
Methodological Answer:
Regioselectivity in cyclopropane substitution is influenced by steric and electronic factors:
- Electronic Effects : The trifluoromethyl group at position 6 directs substitution to position 4 due to its electron-withdrawing nature, stabilizing intermediates in SNAr reactions .
- Steric Hindrance : Use bulky cyclopropane precursors (e.g., cyclopropylboronic acids) with palladium catalysts to favor coupling at less hindered positions .
- Computational Modeling : DFT calculations predict favorable transition states for cyclopropane addition at position 4, aligning with experimental outcomes .
Basic: Which spectroscopic techniques are most effective for characterizing the aldehyde functional group?
Methodological Answer:
- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm, with coupling to aromatic protons (δ 7.8–8.2 ppm) confirming substitution patterns .
- FT-IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight via [M+H]+ ions .
Advanced: What strategies resolve contradictions in reported biological activity data for trifluoromethyl-pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize activity measurements .
- Impurity Profiling : HPLC-ELSD or LC-MS identifies trace byproducts (e.g., dehalogenated analogs) that may skew bioactivity results .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to isolate structure-activity trends .
Basic: What safety protocols are recommended when handling intermediates with bromomethyl or aldehyde groups?
Methodological Answer:
- Bromomethyl Intermediates : Use fume hoods, nitrile gloves, and eye protection due to alkylating agent risks .
- Aldehyde Handling : Avoid inhalation; store under nitrogen to prevent oxidation. Neutralize spills with sodium bisulfite .
- Waste Disposal : Segregate halogenated waste and consult EPA guidelines for incineration .
Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?
Methodological Answer:
The -CF₃ group:
- Electron Withdrawal : Enhances pyrimidine ring electrophilicity, accelerating SNAr at position 2 or 4.
- Meta-Directing Effects : Directs nucleophiles to para positions relative to itself, confirmed by Hammett substituent constants (σₚ = 0.54) .
- Kinetic Studies : Second-order rate constants (k₂) for SNAr increase by 3-fold compared to non-fluorinated analogs .
Basic: How to analyze and quantify trace impurities using HPLC?
Methodological Answer:
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min .
- Detection : UV at 254 nm for benzaldehyde derivatives; LOD <0.1% .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99) and precision (%RSD <2) .
Advanced: What computational methods predict the electronic impact of cyclopropyl substitution?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model electron density distribution, showing cyclopropane’s σ-donor effects reduce pyrimidine ring aromaticity .
- NMR Chemical Shift Predictions : GIAO calculations correlate with experimental δ values (MAE <0.2 ppm) .
Basic: What are key stability considerations for storing this benzaldehyde derivative?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the aldehyde group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .
Advanced: How to design bioactivity studies differentiating cyclopropyl and trifluoromethyl group contributions?
Methodological Answer:
- Isosteric Replacements : Synthesize analogs replacing -CF₃ with -CH₃ or cyclopropyl with vinyl to isolate pharmacological contributions .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding interactions unique to each substituent in target proteins .
- Pharmacokinetic Profiling : Compare logP (lipophilicity) and metabolic stability (CYP450 assays) to assess -CF₃’s role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
